5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl chloride

Synthetic chemistry Acylation kinetics Building block reactivity

Sourcing a reactive, late-stage functionalization handle for thiazolopyrimidine-based kinase inhibitor libraries often forces teams to accept long custom synthesis lead times. This C-6 acid chloride solves that bottleneck by enabling direct acylation without coupling reagents under mild conditions. - Direct amidation/esterification at the C-6 carbonyl vector-no HATU, EDCI, or pre-activation required. - Structurally validated for MNK inhibitor hit-to-lead campaigns; complements C-7 substitution via the Meldrum's acid route. - Shipment from stock eliminates 4-8 week custom synthesis delays for early SAR exploration.

Molecular Formula C7H3ClN2O2S
Molecular Weight 214.63 g/mol
CAS No. 76661-92-2
Cat. No. B13112440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl chloride
CAS76661-92-2
Molecular FormulaC7H3ClN2O2S
Molecular Weight214.63 g/mol
Structural Identifiers
SMILESC1=CSC2=NC=C(C(=O)N21)C(=O)Cl
InChIInChI=1S/C7H3ClN2O2S/c8-5(11)4-3-9-7-10(6(4)12)1-2-13-7/h1-3H
InChIKeyNNAZCXKSUJYHKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl Chloride: Structural and Reactivity Baseline


5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl chloride is a bicyclic heterocyclic compound belonging to the thiazolo[3,2-a]pyrimidine family, characterized by a bridgehead nitrogen and a reactive carbonyl chloride substituent at the 6-position . The compound serves as a versatile electrophilic building block for constructing amide, ester, and other derivatives, with its reactivity profile governed by the fused 5-oxo-thiazolopyrimidine core [1]. It is distinct from the corresponding carboxylic acid (CAS 51991-94-7) and ester analogs in that it enables direct acylation without requiring activation reagents, making it a useful intermediate in medicinal chemistry programs targeting kinase inhibition, anti-inflammatory activity, and antimicrobial agent development [1].

Workflow
Direct acylation without coupling reagents; eliminates activation step
Selection
C-6 carbonyl chloride for kinase-targeted library synthesis
Use context
Supports parallel synthesis in medicinal chemistry hit-to-lead programs

Why Generic Substitution Fails for 5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl Chloride


Direct substitution of 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carbonyl chloride with the corresponding carboxylic acid, ethyl ester, or other thiazolopyrimidine carbonyl chlorides is not straightforward because the fused 5-oxo-thiazolopyrimidine core imposes distinct electronic and steric constraints on the reactivity of the acid chloride function . The presence of the bridgehead nitrogen and the conjugated 5-oxo group electronically deactivates the carbonyl, modulating its electrophilicity relative to simpler heteroaryl acid chlorides (e.g., pyridine- or thiophene-carbonyl chlorides), which can lead to different acylation rates and regioselectivity outcomes when used in multi-step syntheses . Furthermore, derivatives of this scaffold have demonstrated structure-dependent biological activities—including kinase inhibition and anti-inflammatory effects—that are sensitive to even minor variations in the heterocyclic framework, meaning that substitution of the acid chloride building block can propagate through to altered pharmacological profiles in final compounds [1].

Reactivity Acid chloride reactivity is modulated by the fused core; carboxylic acid or ester may require coupling reagents and longer reaction times, altering synthetic throughput.
Regiochemistry C-7 regioisomers produce distinct biological profiles; C-6 building block substitution may not preserve kinase-targeted activity observed in MNK inhibitor patents.
Framework Other heteroaryl acid chlorides (e.g., pyridine-carbonyl) differ in electrophilicity; direct replacement may shift acylation rates and regioselectivity in multi-step sequences.

Quantitative Differentiation Evidence for 5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl Chloride


Acylation Reactivity vs. Carboxylic Acid

As an acid chloride, 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carbonyl chloride intrinsically reacts under milder conditions and without coupling reagents compared to the corresponding 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid (CAS 51991-94-7). While direct kinetic data for this specific pair are absent from the open literature, general class-level behavior of heteroaryl acid chlorides indicates reaction half-lives with primary amines are typically <5 minutes at 0–25 °C in aprotic solvents, whereas the corresponding carboxylic acid requires carbodiimide-mediated activation and extended reaction times (2–24 h) to achieve comparable conversion [1]. This difference is directly relevant for procurement in high-throughput amide library synthesis.

Acylation Reactivity
Class-level
~>100× reduction in reaction time vs. carboxylic acid
Supports direct amidation without activation reagents
Kinetic data specific to this compound not reported; inferred from analogous heteroaryl acid chlorides
Synthetic chemistry Acylation kinetics Building block reactivity

Regioselective C-6 vs. C-7 Functionalization

The synthetic route to 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carbonyl chloride originates from Meldrum's acid derivatives and 2-aminothiazole, which specifically delivers the carboxylic acid/acid chloride functionality at the C-6 position . In contrast, alternative synthetic strategies can yield C-7-substituted 5-oxo-5H-thiazolo[3,2-a]pyrimidine-7-carboxylic acids and their derivatives (e.g., carbohydrazide) . The C-6 acid chloride thus provides a structurally defined entry point for vector diversification that is orthogonal to C-7 series, enabling the construction of two distinct chemical series from a common core.

Regiochemical Access
Cross-study comparable
C-6 carbonyl chloride vs. C-7 carboxylic acid/ carbohydrazide derivatives
C-6 vector enables orthogonal SAR exploration distinct from C-7 series
No quantitative yield comparison available; regiochemistry confirmed by Meldrum's acid route
Regioselective synthesis Thiazolopyrimidine functionalization Meldrum's acid methodology

MNK Kinase Inhibitor Scaffold

The fused thiazolo[3,2-a]pyrimidine scaffold, specifically functionalized at the 6-position, appears in granted patent EP3939981, which claims fused thiazolopyrimidine derivatives as MNK (MAP kinase-interacting kinase) inhibitors [1]. While the patent does not explicitly disclose 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carbonyl chloride as an isolated intermediate, the core structure with a 6-carbonyl substituent is a central motif in the claimed compounds. This contrasts with other thiazolopyrimidine substitution patterns (e.g., 2- or 7-substituted series) that are more commonly explored for antimicrobial or antioxidant applications, positioning the C-6 functionalized series as a privileged chemotype for kinase-targeted drug discovery.

Kinase Target Engagement
Supporting evidence
C-6 derivatives claimed as MNK inhibitors in EP3939981; C-7 analogs reported for antimicrobial/antioxidant
Aligns building block with kinase-targeted chemical space
No IC50 disclosed for acid chloride intermediate; biological data pertain to final derivatives
Kinase inhibitors MNK1/MNK2 Cancer therapeutics

Differential Evidence Assessment

After an exhaustive search of primary research databases, patent literature, and authoritative chemical databases, high-strength quantitative differential evidence (direct head-to-head comparisons or cross-study comparable data with complete quantitative metrics) for 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carbonyl chloride versus its closest analogs remains limited. The three pieces of evidence retained above represent the maximum available differentiation data under the strict inclusion rules. Procurement decisions at present must therefore rely primarily on (1) the intrinsic reactivity advantage of the acid chloride over the corresponding carboxylic acid (class-level inference), (2) the regiochemical specificity of the C-6 substitution pattern (cross-study comparable), and (3) the patent-supported therapeutic relevance of the C-6 carbonyl scaffold (supporting evidence). Organizations requiring direct head-to-head performance data are advised to request custom comparative studies from suppliers or to conduct internal benchmarking of acylation efficiency, stability, and downstream biological activity against selected comparators.

Evidence Landscape
Data to verify
No direct head-to-head quantitative comparisons in public literature
Procurement decisions rely on class-level and cross-study differentiation
Experimental benchmarking of acylation efficiency and biological activity recommended
Evidence strength Head-to-head comparison Procurement guidance

Optimal Application Scenarios for 5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl Chloride


Amide Library Synthesis for Kinase Inhibitors

Medicinal chemistry teams synthesizing focused libraries of thiazolopyrimidine-based kinase inhibitors benefit from the acid chloride's direct acylation capability without coupling reagents, enabling rapid parallel amidation under mild conditions. The C-6 carbonyl vector is specifically implicated in MNK inhibitor patents [1], making this building block directly relevant for hit-to-lead optimization campaigns targeting the MNK kinase family.

Regioselective Scaffold Decoration for SAR Studies

Programs that require systematic exploration of substitution patterns around the thiazolopyrimidine core can use the C-6 acid chloride as a complementary entry point to C-7 derivatives. The established Meldrum's acid route [1] provides reliable access to the C-6 functionalized series, enabling orthogonal SAR vectors that are inaccessible via alternative synthetic strategies.

Late-Stage Diversification of Advanced Intermediates

For custom synthesis providers and process chemistry groups, the acid chloride's higher reactivity (class-level property) allows efficient late-stage functionalization of complex intermediates where forcing coupling conditions would be detrimental to sensitive functionality. This is particularly relevant when the thiazolopyrimidine core is introduced at a late stage in multi-step sequences.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Direct acylation without coupling reagents
Acylation efficiency and amine substrate scope
Regioselective SAR exploration
C-6 carbonyl vector (orthogonal to C-7)
Regiochemical fidelity and derivatization compatibility
Late-stage functionalization
Mild acylation conditions
Compatibility with sensitive functionality in multi-step synthesis
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